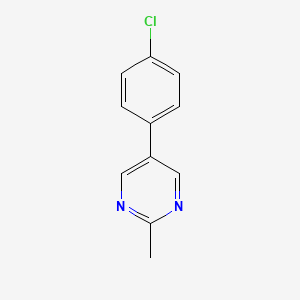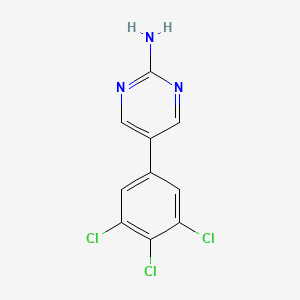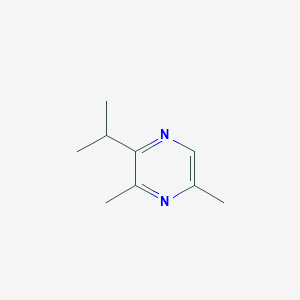![molecular formula C4H2N4OS B13103365 [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one CAS No. 89797-57-9](/img/structure/B13103365.png)
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable thioamides in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-d]thiazoles:
1,2,3-Thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases: These compounds have been studied for their antimicrobial and cytotoxic activities.
Uniqueness
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one is unique due to its specific ring structure that combines both sulfur and nitrogen atoms, providing distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with desired biological activities.
Propriétés
Numéro CAS |
89797-57-9 |
|---|---|
Formule moléculaire |
C4H2N4OS |
Poids moléculaire |
154.15 g/mol |
Nom IUPAC |
4H-thiadiazolo[5,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C4H2N4OS/c9-4-5-1-2-3(6-4)10-8-7-2/h1H,(H,5,6,9) |
Clé InChI |
JTEPLABMBXRBOB-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)NC2=C1N=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
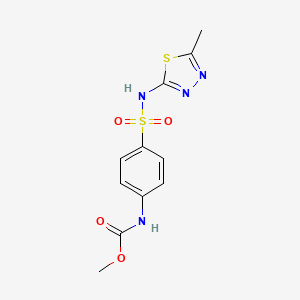
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
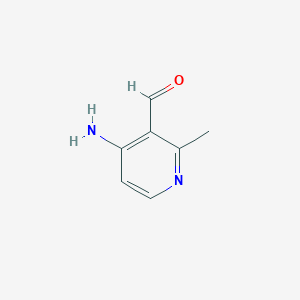
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)
